Methyl 2-(4-bromo-2-cyanophenoxy)acetate
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Overview
Description
Methyl 2-(4-bromo-2-cyanophenoxy)acetate is an organic compound with the molecular formula C10H8NO3Br and a molecular weight of 270.08 g/mol . This compound is characterized by the presence of a bromo group, a cyano group, and a phenoxy group attached to an acetate moiety. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-2-cyanophenoxy)acetate typically involves the reaction of 4-bromo-2-cyanophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-2-cyanophenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone for halogen exchange.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted phenoxyacetates.
Hydrolysis: Formation of 2-(4-bromo-2-cyanophenoxy)acetic acid.
Reduction: Formation of 2-(4-bromo-2-aminophenoxy)acetate.
Scientific Research Applications
Methyl 2-(4-bromo-2-cyanophenoxy)acetate is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-2-cyanophenoxy)acetate involves its interaction with various molecular targets. The bromo and cyano groups can participate in electrophilic and nucleophilic reactions, respectively. The phenoxy group can interact with biological molecules through hydrogen bonding and hydrophobic interactions, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromo-2-chlorophenoxy)acetate
- Methyl 2-(4-bromo-3-fluorophenoxy)acetate
- Methyl 2-(4-bromo-2-methylphenoxy)acetate
Uniqueness
The combination of bromo and cyano groups makes it a versatile intermediate for various chemical transformations .
Properties
IUPAC Name |
methyl 2-(4-bromo-2-cyanophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-10(13)6-15-9-3-2-8(11)4-7(9)5-12/h2-4H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQBHEGGTFKQFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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